molecular formula C12H9FN4 B12096780 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12096780
M. Wt: 228.22 g/mol
InChI Key: GRHSCWASVCFSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a fluorobenzyl group attached to a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 4-fluorobenzyl chloride with 1,2,4-triazolo[4,3-a]pyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the fluorobenzyl group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    3-(4-Methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

    3-(4-Nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure with a nitrobenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity for certain molecular targets. These properties make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHSCWASVCFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.